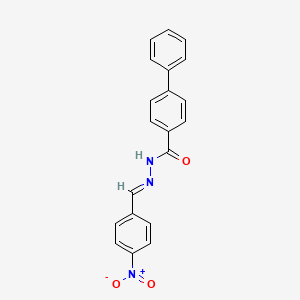![molecular formula C20H20N4O5S B5609429 2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B5609429.png)
2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate is a complex organic compound with a molecular formula of C21H21N3O5S This compound is known for its unique structural features, which include methoxy groups, a phenoxymethyl group, and a triazole ring
Méthodes De Préparation
The synthesis of 2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate involves several steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the phenoxymethyl group and the sulfanyl group. The final step involves the acetylation of the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate can be compared with other similar compounds, such as:
2,6-Dimethoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-pyrazol-4-yl]imino}methyl)phenyl acetate: This compound has a pyrazole ring instead of a triazole ring, which may affect its chemical reactivity and biological activity.
2,6-Dimethoxy-4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propionyl]hydrazono}methyl)phenyl acetate: This compound has a different substitution pattern on the phenyl ring, which can influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-13(25)29-19-16(26-2)9-14(10-17(19)27-3)11-21-24-18(22-23-20(24)30)12-28-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,30)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVCJQRFDJRKM-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-({[4-(methylthio)benzoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5609347.png)
![3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)

![4-{[4-(4-fluorophenoxy)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5609362.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5609371.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5609376.png)
![(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5609388.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5609395.png)
![(NE)-N-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5609398.png)

![ethyl 2-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5609417.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5609422.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)
![4-(4-ethyl-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5609433.png)
